Diethylstilbestrol-d8

Isotopic Purity Mass Spectrometry Internal Standard

Research and regulatory labs face significant quantitative bias from matrix effects when analyzing diethylstilbestrol (DES) in complex samples like milk, tissue, or environmental water. Diethylstilbestrol-d8 is the octa-deuterated isotopologue that co-elutes identically with DES, providing the accurate normalization required for confident, defensible data. - Enables MDLs as low as 0.005 ng/L in environmental water analysis [5]. - Validated for EU 2002/657/EC compliance in bovine milk, achieving required precision and trueness for CCα/CCβ [5]. - Unique SRM transition (m/z 275.43 → 245.47) ensures interference-free quantification in high-throughput multi-residue workflows.

Molecular Formula C18H20O2
Molecular Weight 276.4 g/mol
CAS No. 91318-10-4
Cat. No. B1140465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylstilbestrol-d8
CAS91318-10-4
Synonyms4,4’[(1E)-1,2-Diethyl-1,2-ethenediyl]bisphenol-d8;  Stilbestrol-d8;  Stilboestrol-d8;  DES-d8;  Apstil-d8;  Cyren A-d8;  Distilbene-d8;  Stilbetin-d8; 
Molecular FormulaC18H20O2
Molecular Weight276.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i3D2,4D2,9D,10D,11D,12D
InChIKeyRGLYKWWBQGJZGM-XWCVKCCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylstilbestrol-d8: Primary Isotopic Internal Standard


Diethylstilbestrol-d8 (DES-d8, CAS 91318-10-4) is the octa-deuterated stable isotope-labeled analogue of the synthetic nonsteroidal estrogen diethylstilbestrol (DES) . This compound is characterized by the replacement of eight hydrogen atoms with deuterium (²H), resulting in a molecular formula of C18H12D8O2 and a molecular weight of 276.40 g/mol, which is precisely 8 mass units heavier than the unlabeled parent compound (C18H20O2, 268.35 g/mol) . Diethylstilbestrol-d8 is primarily utilized as a surrogate and internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate quantification of DES residues in complex matrices such as environmental water, animal tissues, and biological fluids .

Diethylstilbestrol-d8: Why Non-Isotopic Alternatives Fail


In quantitative LC-MS/MS workflows, substituting diethylstilbestrol-d8 with a non-isotopic internal standard (e.g., a structural analog like hexestrol or dienestrol) or a less extensively deuterated analog (e.g., DES-d3) introduces significant analytical bias due to differential matrix effects and chromatographic behavior [1]. Unlike structural analogs, DES-d8 is an isotopologue that co-elutes identically with the target analyte (DES), thereby compensating for fluctuations in ionization efficiency (ion suppression or enhancement) that are ubiquitous in complex sample matrices such as milk, tissue, or environmental water [2]. The use of a non-isotopic standard can lead to significant variability in recovery and accuracy, as the internal standard may not experience the same matrix-induced signal alterations as the analyte, a critical failure point for methods requiring regulatory compliance with stringent accuracy and precision thresholds (e.g., EU 2002/657/EC) [3]. The evidence below demonstrates why DES-d8 is the scientifically necessary and quantitatively validated choice.

Diethylstilbestrol-d8: Quantitative Performance Benchmarks


Isotopic and Chemical Purity Specifications

Diethylstilbestrol-d8 (DES-d8) is specified with a chemical purity of ≥98% and an isotopic enrichment of 98 atom % D, as reported by multiple primary vendors . This dual purity specification is critical for its function as an internal standard, minimizing the contribution of unlabeled DES (a common impurity in lower-grade preparations) which would otherwise compromise the accuracy of the isotope dilution method by skewing the analyte/internal standard ratio. In contrast, a less extensively labeled analog, such as diethylstilbestrol-d3, may exhibit a lower or unspecified isotopic enrichment, increasing the risk of cross-signal interference with the unlabeled analyte in MS/MS detection .

Isotopic Purity Mass Spectrometry Internal Standard

Recovery and Precision in Environmental Water Analysis

An LC-MS/MS method for determining trace levels of diethylstilbestrol (DES) in environmental water utilized diethylstilbestrol-d8 as a surrogate internal standard to correct for sample preparation losses and matrix effects. The method, validated with river and sea water samples, achieved average recoveries of 104% (RSD 4.0%) and 106% (RSD 2.9%), respectively, at a spiking level of 0.5 ng per sample (equivalent to 0.25 ng/L in a 2000 mL sample) [1]. These quantitative recovery figures, well within the generally accepted range of 70-120% for trace analysis, are directly attributable to the use of the co-eluting isotopologue DES-d8, which compensates for analyte loss during the multi-step solid-phase extraction (SPE) cleanup and concentration process. Without this correction, raw analyte recoveries would be significantly lower and more variable, compromising method sensitivity and reliability.

Environmental Analysis Method Validation Recovery

EU Regulatory Method Validation for Food Safety

A method for the simultaneous determination of clenbuterol, chloramphenicol, and diethylstilbestrol in bovine milk was developed and validated using diethylstilbestrol-D8 as an internal standard. The validation, conducted according to European Union regulation 2002/657/EC, assessed key performance parameters including decision limit (CCα) and detection capability (CCβ) [1]. The use of DES-D8 was integral to meeting the stringent requirements for trueness (accuracy) and precision mandated by this regulation, which establishes minimum performance limits for analytical methods used in official food control. By compensating for matrix effects and sample preparation variability, the deuterated internal standard ensured the method's reliability and legal defensibility for detecting banned substances in food products. Non-isotopic internal standards would not provide the same level of correction for ion suppression/enhancement, making it significantly more difficult to consistently meet the performance criteria of EU 2002/657/EC for complex matrices like milk.

Food Safety Regulatory Compliance LC-MS/MS

Certified Reference Standard Purity

Diethylstilbestrol-d8 is manufactured and certified to high purity standards (≥98% by HPLC) for use as a reference standard in analytical method development, method validation (AMV), and Quality Control (QC) applications . This high purity, coupled with its isotopic labeling, ensures traceability and reliability during the critical stages of drug development and residue analysis. In contrast, a research-grade non-deuterated DES sample may contain higher levels of impurities or unspecified isomers that could co-elute and interfere with chromatographic separation or mass spectrometric detection. The use of a certified, high-purity DES-d8 standard minimizes these risks, providing a robust foundation for the development of validated analytical methods that can be transferred between laboratories with confidence.

Reference Standard Method Validation Quality Control

Diethylstilbestrol-d8: Trace Quantification and Regulatory Applications


Environmental Fate and Transport Studies

As demonstrated by Sasaki et al. (2013), diethylstilbestrol-d8 is the enabling reagent for achieving method detection limits (MDL) as low as 0.005 ng/L in environmental water analysis [1]. Its use as a surrogate corrects for analyte losses during extensive sample preparation (e.g., large-volume solid-phase extraction), which is essential for accurately quantifying the transport and degradation of the potent endocrine disruptor DES in complex environmental systems. Researchers should prioritize DES-d8 to ensure the high sensitivity and quantitative accuracy required for detecting ultra-trace levels of DES in rivers, lakes, and coastal waters, thereby generating data that is defensible for peer-reviewed publication and environmental risk assessment [1].

Food Safety Monitoring in Complex Matrices

For laboratories tasked with monitoring veterinary drug residues in food products, the method validated by Chen et al. (2011) provides a clear roadmap [2]. The use of diethylstilbestrol-D8 is critical for achieving the precision and trueness required by EU regulation 2002/657/EC when analyzing matrices like bovine milk, which are notorious for causing matrix effects in LC-MS/MS. By incorporating DES-D8 as an internal standard, analysts can confidently meet regulatory decision limits (CCα) and detection capabilities (CCβ), ensuring that their data will withstand legal and commercial scrutiny. This makes DES-d8 a non-negotiable component for any laboratory involved in official food control or export certification testing for banned substances [2].

Multi-Residue Screening by Isotope Dilution MS

The successful application of diethylstilbestrol-d8 in a multi-analyte method for fish and shrimp, alongside other deuterated internal standards like estradiol-D2, highlights its utility in high-throughput, multi-residue analysis [3]. In such workflows, the distinct mass of DES-d8 (m/z 275.43 → 245.47 SRM transition) allows it to be uniquely monitored without interference from other compounds, enabling the simultaneous, accurate quantification of multiple drug residues from a single sample preparation. This approach maximizes laboratory efficiency and throughput while maintaining the high degree of quantitative accuracy that is the hallmark of isotope dilution mass spectrometry [3].

Pharmacokinetics and Metabolism Studies

In drug development and toxicology research, understanding the absorption, distribution, metabolism, and excretion (ADME) of diethylstilbestrol requires precise quantification in biological fluids. Diethylstilbestrol-d8 serves as the definitive internal standard for such studies, compensating for the significant matrix effects encountered in plasma, urine, or tissue homogenates . Its use ensures that measured concentrations of DES and its metabolites are accurate, enabling the reliable determination of pharmacokinetic parameters such as Cmax, Tmax, and AUC. This is essential for drawing valid conclusions about the compound's in vivo behavior and potential toxicological effects, and for meeting the rigorous bioanalytical method validation guidelines of regulatory bodies like the FDA .

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